molecular formula C24H42N2O8 B12273073 Methylcis-2-(Boc-amino)cyclopentanecarboxylate

Methylcis-2-(Boc-amino)cyclopentanecarboxylate

Cat. No.: B12273073
M. Wt: 486.6 g/mol
InChI Key: OEIRFMVPGQUCGO-UHFFFAOYSA-N
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Description

Methylcis-2-(Boc-amino)cyclopentanecarboxylate is a chemical compound with the molecular formula C12H21NO4. It is a derivative of cyclopentanecarboxylic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylcis-2-(Boc-amino)cyclopentanecarboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methylcis-2-(Boc-amino)cyclopentanecarboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amino group.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the ester or amino group.

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Cyclopentanecarboxylic acid.

    Deprotection: Methylcis-2-amino-cyclopentanecarboxylate.

    Substitution: Depending on the nucleophile, various substituted cyclopentanecarboxylates can be formed.

Scientific Research Applications

Methylcis-2-(Boc-amino)cyclopentanecarboxylate is used in several scientific research applications:

Mechanism of Action

The mechanism of action of Methylcis-2-(Boc-amino)cyclopentanecarboxylate is primarily related to its role as a synthetic intermediate. It does not have a direct biological target but is used to modify or protect functional groups in more complex molecules. The Boc group provides stability to the amino group, preventing unwanted reactions during synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methylcis-2-(Boc-amino)cyclopentanecarboxylate is unique due to the presence of both the Boc-protected amino group and the methyl ester. This dual protection allows for selective reactions at different functional groups, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C24H42N2O8

Molecular Weight

486.6 g/mol

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate

InChI

InChI=1S/2C12H21NO4/c2*1-12(2,3)17-11(15)13-9-7-5-6-8(9)10(14)16-4/h2*8-9H,5-7H2,1-4H3,(H,13,15)

InChI Key

OEIRFMVPGQUCGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1C(=O)OC.CC(C)(C)OC(=O)NC1CCCC1C(=O)OC

Origin of Product

United States

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